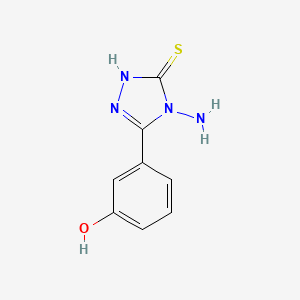

3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

概要

説明

“3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol” is an organic compound that has proven to be of biological interest and provides access to a new class of biologically active heterocyclic compounds for biomedical applications . It is used as a corrosion inhibitor and can also be used as a reactant in the synthesis of triazole derivatives .

Synthesis Analysis

The compound can be synthesized by a coupling reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles to generate symmetrically substituted hydrazines . It can also be prepared by the reaction of hydrazine with thiourea .Molecular Structure Analysis

The compound consists of a 1,2,4-triazole heterocycle with three functional groups: amine, thioamide, and hydrazyl . X-ray crystallography shows that this molecule is polar but with a C=S double bond .Chemical Reactions Analysis

The compound has been used as a reagent for the colorimetric detection of aldehydes . A novel coupling reaction of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles to generate symmetrically substituted hydrazines was unexpectedly observed .Physical And Chemical Properties Analysis

The compound is a white solid with a molecular formula of C2H6N6S and an average mass of 146.174 Da . Its melting point is 142–144 °C .科学的研究の応用

Environmental Remediation: Rapid Removal of Cadmium Ions

- Details :

Analytical Chemistry: Colorimetric Detection of Aldehydes

- Details :

Organic Synthesis: Microwave-Assisted Derivatives

- Details :

Laboratory Techniques: Cryopreservation

- Details :

- Researchers freeze cells in tubes using specialized containers, such as the Thermo Scientific™ Mr. Frosty™ Freezing Container, at nearly -1°C/minute .

Safety and Hazards

将来の方向性

The compound and its 3-substituted derivatives have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . Future research could focus on exploring its potential uses in various biomedical applications and further investigating its pharmacological properties.

作用機序

Target of Action

The primary target of 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is cadmium ions . The compound has been used in the synthesis of nanoparticles designed for the rapid removal of these ions . Cadmium is a toxic heavy metal that can cause serious environmental and health problems, so materials that can effectively remove it are of great interest .

Mode of Action

The compound interacts with its targets through a process of adsorption . In this process, cadmium ions are attracted to and held on the surface of the nanoparticles. The compound’s structure, which includes a 1,2,4-triazole ring, may allow it to bind to the iron in the heme moiety of CYP-450 , a key enzyme involved in many biological processes.

Biochemical Pathways

The adsorption of cadmium ions can disrupt their normal biological functions and prevent them from causing harm . The compound’s potential interaction with CYP-450 could also have significant effects, as this enzyme is involved in many important biochemical pathways .

Pharmacokinetics

Its use in nanoparticle form could potentially enhance its bioavailability and allow for targeted delivery to specific sites in the body .

Result of Action

The primary result of the compound’s action is the removal of cadmium ions from the environment . This can help to reduce the toxicity of these ions and mitigate their harmful effects. In addition, the compound’s potential interaction with CYP-450 could have various effects at the molecular and cellular levels .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of cadmium ion adsorption was found to be maximized at a pH of 6 and a cadmium ion concentration of 60 mg/L . The compound’s effectiveness may also be affected by factors such as temperature, presence of other ions, and the specific characteristics of the environment in which it is used .

特性

IUPAC Name |

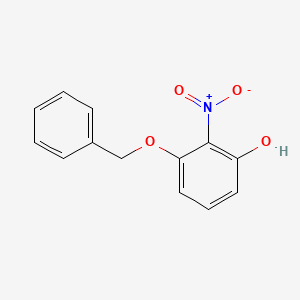

4-amino-3-(3-hydroxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4OS/c9-12-7(10-11-8(12)14)5-2-1-3-6(13)4-5/h1-4,13H,9H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFAHOKRNQHBKMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NNC(=S)N2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

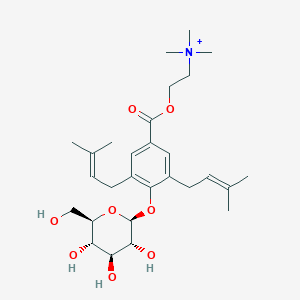

![2',4',5'-Trimethoxy-2'',2''-dimethylpyrano[5'',6'':6,7]isoflavone](/img/structure/B3034718.png)

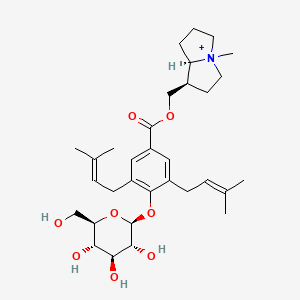

![4-Chloro-1-isopropyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3034725.png)

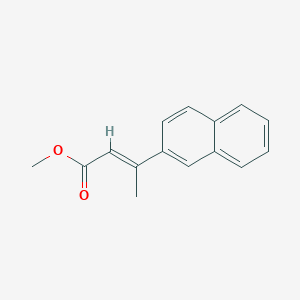

![3-Cyclohexene-1-carboxylic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R,6R)-rel-](/img/structure/B3034726.png)

![2-(6-([1,1'-biphenyl]-4-ylmethoxy)-1,2,3,4-tetrahydronaphthalen-2-yl)-N,N-dimethylacetamide](/img/structure/B3034727.png)

![3-[(4-chloro-2-methylphenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B3034733.png)

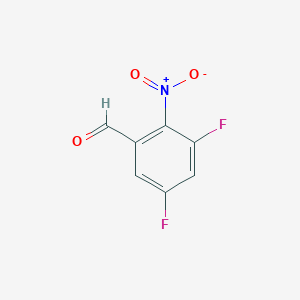

![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}aniline](/img/structure/B3034735.png)